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Compound of Interest

Compound Name:
Methyl 3-aminobutanoate

hydrochloride

Cat. No.: B176559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for

Methyl 3-aminobutanoate hydrochloride (C₅H₁₂ClNO₂), a compound of interest in synthetic

and medicinal chemistry. This document compiles known spectroscopic information and

presents generalized experimental protocols for the acquisition of nuclear magnetic resonance

(NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data.

Compound Information
Parameter Value Source

Molecular Formula C₅H₁₂ClNO₂ [1][2][3]

Molecular Weight 153.61 g/mol [1][2][4]

CAS Number 139243-55-3 ((S)-enantiomer) [1][4]

CAS Number 139243-54-2 ((R)-enantiomer) [2][5]

Spectroscopic Data
¹H NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b176559?utm_src=pdf-interest
https://www.benchchem.com/product/b176559?utm_src=pdf-body
https://www.achemblock.com/v146539-methyl-s-3-aminobutanoate-hydrochloride.html
https://www.calpaclab.com/r-methyl-3-aminobutanoate-hydrochloride-min-97-10-grams/ala-r190811-10g
https://www.calpaclab.com/s-methyl-3-aminobutanoate-hydrochloride-97-purity-c5h12clno2-25-grams/aab-aa001ahb-25g
https://www.achemblock.com/v146539-methyl-s-3-aminobutanoate-hydrochloride.html
https://www.calpaclab.com/r-methyl-3-aminobutanoate-hydrochloride-min-97-10-grams/ala-r190811-10g
https://www.sigmaaldrich.com/JP/ja/search/(s)-methyl-3-aminobutanoate?focus=products&page=1&perpage=30&sort=relevance&term=(s)-methyl%203-aminobutanoate&type=product_name
https://www.achemblock.com/v146539-methyl-s-3-aminobutanoate-hydrochloride.html
https://www.sigmaaldrich.com/JP/ja/search/(s)-methyl-3-aminobutanoate?focus=products&page=1&perpage=30&sort=relevance&term=(s)-methyl%203-aminobutanoate&type=product_name
https://www.calpaclab.com/r-methyl-3-aminobutanoate-hydrochloride-min-97-10-grams/ala-r190811-10g
https://cenmed.com/r-methyl-3-aminobutanoate-hydrochloride-c09-1025-364/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton NMR data for both the (S) and (R) enantiomers of Methyl 3-aminobutanoate
hydrochloride have been reported in Chloroform-d (CDCl₃) at 500 MHz.[6] The chemical shifts

(δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for Methyl 3-aminobutanoate Hydrochloride in

CDCl₃[6]

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.47 br - NH₃⁺

3.84 br - CH

3.76 s - OCH₃

2.87 ddd 95.4, 17.0, 5.6 CH₂

1.53 d 6.4 CH₃

Note: The data is identical for both the (S) and (R) enantiomers as reported in the source.[6]

¹³C NMR, FT-IR, and Mass Spectrometry Data
As of the latest search, specific experimental ¹³C NMR, FT-IR, and mass spectrometry data for

Methyl 3-aminobutanoate hydrochloride are not readily available in the public domain.

Researchers are encouraged to perform these analyses to further characterize this compound.

Generalized protocols for these techniques are provided in the "Experimental Protocols"

section.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized amine hydrochloride salt like Methyl 3-aminobutanoate hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b176559?utm_src=pdf-body
https://www.benchchem.com/product/b176559?utm_src=pdf-body
https://www.rsc.org/suppdata/d2/dt/d2dt00093h/d2dt00093h1.pdf
https://www.benchchem.com/product/b176559?utm_src=pdf-body
https://www.rsc.org/suppdata/d2/dt/d2dt00093h/d2dt00093h1.pdf
https://www.rsc.org/suppdata/d2/dt/d2dt00093h/d2dt00093h1.pdf
https://www.benchchem.com/product/b176559?utm_src=pdf-body
https://www.benchchem.com/product/b176559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Data Processing & Characterization

Synthesis of Methyl
3-aminobutanoate HCl Purification

NMR Spectroscopy
(¹H, ¹³C)

FT-IR Spectroscopy

Mass Spectrometry

Data Analysis Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker AVANCE 500 MHz spectrometer or equivalent.[6]

¹H NMR Protocol:

Sample Preparation: Dissolve 5-10 mg of Methyl 3-aminobutanoate hydrochloride in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully

dissolved.

Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum at a constant temperature, typically 298 K.
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Use a standard pulse program.

Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-10

ppm).

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase correct the spectrum.

Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an

internal standard (e.g., TMS at δ = 0.00 ppm).

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling

constants.

¹³C NMR Protocol:

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of Methyl 3-
aminobutanoate hydrochloride in 0.6-0.7 mL of CDCl₃.

Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

A larger number of scans will be necessary compared to ¹H NMR to achieve a good

signal-to-noise ratio due to the low natural abundance of ¹³C.

Processing:

Perform a Fourier transform, phase correction, and baseline correction.

Reference the spectrum to the solvent peak of CDCl₃ (δ = 77.16 ppm).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Bruker Vertex 80V Fourier transform infrared spectrometer or equivalent.[6]

Protocol (KBr Pellet Method):

Sample Preparation:

Thoroughly grind 1-2 mg of Methyl 3-aminobutanoate hydrochloride with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until

a fine, homogeneous powder is obtained.

Place the mixture into a pellet die.

Press the powder under high pressure using a hydraulic press to form a transparent or

semi-transparent pellet.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule (e.g., N-H stretches, C=O stretch, C-O stretch, C-N stretch).

Mass Spectrometry (MS)
Instrumentation: An Agilent 1290-Bruker micrOTOF QII liquid chromatography-high resolution

mass spectrometer or a similar instrument capable of electrospray ionization (ESI).[6]

Protocol (ESI-MS):

Sample Preparation:
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Prepare a dilute solution of Methyl 3-aminobutanoate hydrochloride in a suitable

solvent such as methanol or a mixture of methanol and water. The concentration should

be in the low µg/mL to ng/mL range.

Acquisition:

Infuse the sample solution directly into the ESI source or introduce it via liquid

chromatography.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Set the mass range to scan for the expected molecular ion. For Methyl 3-aminobutanoate

(the free base, M), the molecular weight is 117.15 g/mol , so the protonated molecule

would be expected around m/z 118.16.

Analysis:

Analyze the resulting mass spectrum to identify the molecular ion peak and any

characteristic fragment ions. High-resolution mass spectrometry can be used to confirm

the elemental composition.

This guide provides a foundational understanding of the spectroscopic properties of Methyl 3-
aminobutanoate hydrochloride. Further experimental work is necessary to provide a

complete spectroscopic profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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